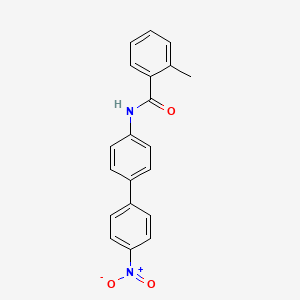

2-methyl-N-(4'-nitro-4-biphenylyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to 2-methyl-N-(4'-nitro-4-biphenylyl)benzamide, typically involves multi-step chemical processes. For instance, Saeed et al. (2008) reported on the synthesis of a closely related compound, 2-Nitro-N-(4-nitrophenyl)benzamide, through a series of reactions characterized by spectroscopy and elemental analysis, highlighting the complexity and precision required in synthesizing such compounds (Saeed, Hussain, & Flörke, 2008).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including 2-methyl-N-(4'-nitro-4-biphenylyl)benzamide, has been extensively studied using techniques like X-ray diffraction. For example, the crystal structure of a similar compound, as studied by Saeed et al. (2008), reveals intricate details such as the dihedral angles between aromatic rings and the orientation of nitro groups, which are crucial for understanding the molecule's reactivity and interactions (Saeed, Hussain, & Flörke, 2008).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, contributing to their diverse properties and applications. For example, the synthesis process often involves reactions such as refluxing, chlorination, and condensation, as detailed in the synthesis of related compounds. These reactions not only demonstrate the compound's chemical versatility but also its potential for functionalization and application in different scientific areas.

Physical Properties Analysis

The physical properties of benzamide derivatives, including solubility, melting point, and crystal structure, are essential for their application in material science and pharmaceuticals. The detailed crystallographic analysis provides insights into the compound's stability and reactivity, which are crucial for designing materials with desired physical characteristics.

Chemical Properties Analysis

The chemical properties of 2-methyl-N-(4'-nitro-4-biphenylyl)benzamide, such as its reactivity with other compounds and its behavior under various conditions, are central to its potential applications in chemistry and biochemistry. Studies such as those by Saeed et al. (2008) offer valuable information on these aspects through spectroscopic analysis and elemental composition, highlighting the compound's utility in various chemical reactions and as a precursor for more complex molecules (Saeed, Hussain, & Flörke, 2008).

Scientific Research Applications

Crystal Structure Analysis

The study of crystal structures of benzamide derivatives, including compounds similar to "2-methyl-N-(4'-nitro-4-biphenylyl)benzamide," provides insights into their molecular arrangements, which are crucial for understanding their physical and chemical properties. For instance, the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide reveals its orthorhombic space group and the dihedral angles between aromatic rings, indicating intramolecular hydrogen bonding and a 3-dimensional network stabilizing the structure (Saeed, Hussain, & Flörke, 2008).

Antimicrobial Properties

Benzamide derivatives have shown potential in antimicrobial applications. For example, new acylthiourea derivatives exhibited activity against both Gram-positive and Gram-negative bacteria as well as fungi at low concentrations, highlighting the impact of substituent types on antimicrobial efficacy (Limban et al., 2011).

Chemical Synthesis and Characterization

The synthesis and structural characterization of benzamide derivatives are fundamental for their application in various fields. The synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide demonstrates the capabilities of aqueous media in producing complex organic compounds, further characterized by spectroscopic methods (Buzarevski, Mikhova, & Popovski, 2014).

Corrosion Inhibition

Benzamide derivatives also serve as corrosion inhibitors for metals, with their efficacy influenced by the presence of electron-withdrawing or donating substituents. Studies have shown that these compounds can significantly protect mild steel against acidic corrosion, underscoring their potential in industrial applications (Mishra et al., 2018).

Chemosensors

The development of chemosensors utilizing N-nitrophenyl benzamide derivatives for detecting cyanide in aqueous environments highlights the versatility of these compounds. Their high selectivity towards CN− ions makes them valuable tools for monitoring cyanide concentrations in various samples (Sun, Wang, & Guo, 2009).

Carbonic Anhydrase Inhibition

Research into benzamide derivatives as inhibitors of carbonic anhydrase isoforms opens up possibilities for therapeutic applications. Novel acridine and bis acridine sulfonamides derived from benzamide compounds have shown effective inhibitory activity against specific carbonic anhydrase isoforms, important for various physiological functions (Ulus et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-methyl-N-[4-(4-nitrophenyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3/c1-14-4-2-3-5-19(14)20(23)21-17-10-6-15(7-11-17)16-8-12-18(13-9-16)22(24)25/h2-13H,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCJKPWVSCWFJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70967555 |

Source

|

| Record name | 2-Methyl-N-(4'-nitro[1,1'-biphenyl]-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5306-07-0 |

Source

|

| Record name | 2-Methyl-N-(4'-nitro[1,1'-biphenyl]-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{[2-(diethylamino)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5553382.png)

![methyl 2-cyano-3-[5-(4-fluorophenyl)-2-furyl]acrylate](/img/structure/B5553390.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5553392.png)

![1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-[(2-methylphenyl)thio]piperidine](/img/structure/B5553398.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B5553399.png)

![2-[({[(2-furylmethyl)amino]carbonyl}amino)methyl]-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5553409.png)

![N-[2-(acetylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5553416.png)

![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5553433.png)

![N~1~-{3,5-dichloro-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5553456.png)

![2-methyl-6-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B5553464.png)

![5-ethyl-2,3-dimethyl-N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5553465.png)

![4-(1-azepanyl)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5553469.png)